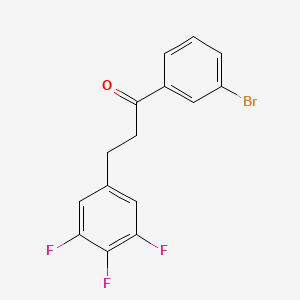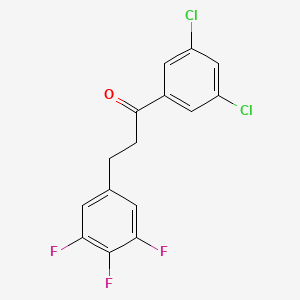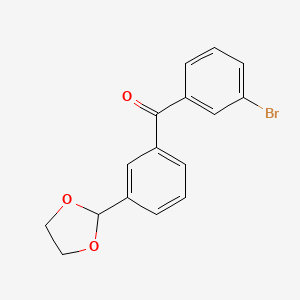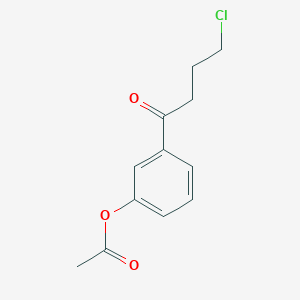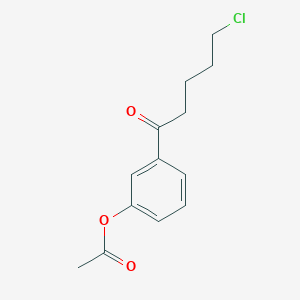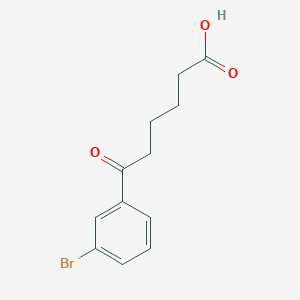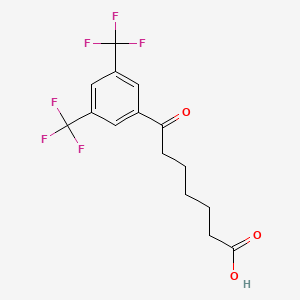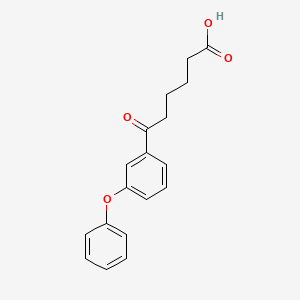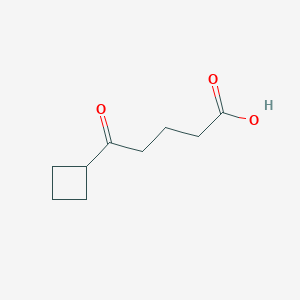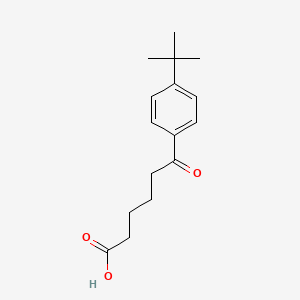
Sodium 2,2,3,3-tetrafluoropropionate
Overview
Description
Sodium 2,2,3,3-tetrafluoropropionate (NaTFP) is a highly fluorinated organic compound that has been used in a variety of scientific research applications, including in lab experiments, due to its unique properties. It has a wide range of biochemical and physiological effects, and its mechanism of action is well understood.
Scientific Research Applications
Electrocatalytic Production
Sodium 2,2,3,3-tetrafluoropropionate (STFP) can be produced through the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP) in an electrocatalytic reactor. Using nano-MnOx loaded porous Ti electrodes, STFP is obtained from TFPA, which reacts with NaOH in the electrolyte. This method achieves high conversion and selectivity of STFP under optimized conditions, indicating its potential for large-scale, green chemical production (Wang et al., 2014).
Herbicidal Use
STFP has been explored as a herbicide in agricultural contexts. It showed effectiveness in controlling grasses and sedges in jute fields when applied both pre-planting and post-emergence. Its application method and timing, particularly when incorporated into soil before sowing, significantly influence its effectiveness and selectivity (Saraswat, 1976).
Tubular Electrocatalytic Membrane Reactor
STFP's production has also been enhanced using a tubular electrocatalytic membrane reactor (ECMR). Computational fluid dynamics (CFD) simulations were employed to optimize the ECMR's design, achieving high conversion of TFP to STFP. This development in reactor design could enable more efficient and scalable production of STFP (Wei et al., 2017).
Impact on Pasture Species
Research on the impact of STFP (referred to as tetrapion in the study) on pasture species highlighted its potential as a selective herbicide. It influenced germination, emergence, and survival of various species, with differential effects based on concentration and timing of application. This study provides insights into the ecological impacts and potential agricultural applications of STFP (Campbell & Murison, 1987).
Sodium-Ion Battery Research
In the field of energy storage, STFP-related compounds have been explored for their potential in sodium-ion batteries. Research into Na3V2(PO4)2F3, a compound structurally related to STFP, hasshown promising results for use as a cathode material in sodium-ion batteries. This compound demonstrated stability during cycling and a significant capacity against sodium metal, making it a candidate for future battery technologies (Chihara et al., 2013).
Enhancement of Sodium Metal Anodes
Research on sodium hexafluorophosphate, a compound similar to STFP, has shown its effectiveness in enhancing the performance of sodium metal anodes in sodium-ion batteries. This compound helped achieve high Coulombic efficiency and stable cycling, suggesting its potential for improving the efficiency and longevity of sodium-ion batteries (Zheng et al., 2018).
Safety and Hazards
Sodium 2,2,3,3-tetrafluoropropionate is moderately toxic by skin contact and has low toxicity by ingestion . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Sodium 2,2,3,3-tetrafluoropropionate is a promising chemical with various applications in different industries . Its high efficiency, effectiveness, and environmentally friendly nature make it an ideal chemical for various applications . It is also used as a reagent in organic synthesis and as a surfactant in the electronics industry .
Mechanism of Action
Target of Action
Sodium 2,2,3,3-tetrafluoropropionate, also known as Tetrapion, is a fluorinated compound that primarily targets the synthesis of chlorophyll and other photosynthetic pigments in plants .
Mode of Action
Tetrapion interferes with the synthesis of chlorophyll and other photosynthetic pigments, inhibiting the plant’s ability to produce oxygen . This interference leads to the death of the plant, making Tetrapion an effective herbicide .
Biochemical Pathways
It is known that the compound disrupts the photosynthesis process, which is vital for plant growth and survival .
Pharmacokinetics
Given its use as a herbicide, it is likely that the compound is absorbed by plants and distributed throughout the plant system .
Result of Action
The primary result of Tetrapion’s action is the death of the plant. By inhibiting the synthesis of chlorophyll and other photosynthetic pigments, the plant is unable to produce oxygen, leading to its death .
Action Environment
The efficacy and stability of Tetrapion can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific type of plant it is used on, the soil conditions, and the climate . Additionally, safety precautions should be taken when handling Tetrapion, as its dust can be irritating to the skin, eyes, and respiratory tract .
Biochemical Analysis
Biochemical Properties
Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, this compound interacts with other biomolecules, such as transport proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, this compound can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of this compound is essential for understanding its biochemical effects and potential therapeutic applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,2,3,3-tetrafluoropropionate involves the reaction of 2,2,3,3-tetrafluoropropionic acid with sodium hydroxide.", "Starting Materials": [ "2,2,3,3-tetrafluoropropionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,2,3,3-tetrafluoropropionic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to remove any solids", "Evaporate the filtrate to dryness to obtain Sodium 2,2,3,3-tetrafluoropropionate" ] } | |
| 22898-01-7 | |
Molecular Formula |
C3H2F4NaO2 |
Molecular Weight |
169.03 g/mol |
IUPAC Name |
sodium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |
InChI Key |
HAPDYYIGKMSQMP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[Na+] |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F.[Na] |
| 22898-01-7 | |
solubility |
0.13 M |
vapor_pressure |
3.00e-04 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


